molecular formula C16H21NO2S B2938667 (1R,5S)-3-methylene-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 2320954-30-9

(1R,5S)-3-methylene-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octane

Cat. No. B2938667
CAS RN: 2320954-30-9
M. Wt: 291.41
InChI Key: TZHIHTWFTZRSOJ-UHFFFAOYSA-N
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Description

The compound tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is similar in structure. It has a molecular weight of 212.29 and is a powder at room temperature .


Synthesis Analysis

An efficient synthesis of 1R,5S-bicyclo[3.1.0]hexan-2-one from ®-1,2-epoxyhex-5-ene has been described . The process involves the development of a catalytic intramolecular cyclopropanation of ®-1,2-epoxyhex-5-ene, which gives the key homochiral bicycle [3.1.0]hexan-1-ol. This is then oxidized to the desired ketone . This process has been successfully demonstrated on a multi-kilogram scale .


Molecular Structure Analysis

The molecular structure of a similar compound, tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate, is available . The InChI code for this compound is 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)7-12-6-8/h8-9,12H,4-7H2,1-3H3/t8-,9+ .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate, are known .

Safety and Hazards

The safety information for tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate indicates that it has the following hazard statements: H302, H315, H319, H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-methylidene-8-(2-phenylethylsulfonyl)-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2S/c1-13-11-15-7-8-16(12-13)17(15)20(18,19)10-9-14-5-3-2-4-6-14/h2-6,15-16H,1,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHIHTWFTZRSOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2S(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylidene-8-(2-phenylethanesulfonyl)-8-azabicyclo[3.2.1]octane

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